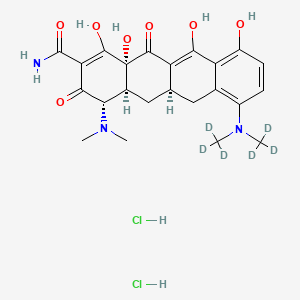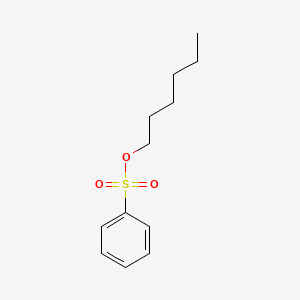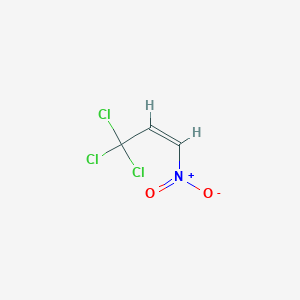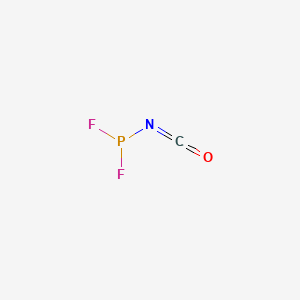
Minocycline-d6 Dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Minocycline-d6 Dihydrochloride is a deuterated form of minocycline hydrochloride, a tetracycline antibiotic. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of minocycline, as the deuterium atoms can be traced more easily in biological systems. Minocycline itself is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Minocycline-d6 Dihydrochloride involves the incorporation of deuterium atoms into the minocycline molecule. This can be achieved through several synthetic routes, including the use of deuterated reagents and solvents. One common method involves the hydrogenation of minocycline in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale hydrogenation processes using deuterium gas. The reaction conditions are carefully controlled to ensure the complete replacement of hydrogen atoms with deuterium. The product is then purified using standard techniques such as crystallization and chromatography to obtain the final compound with high purity.
化学反応の分析
Types of Reactions
Minocycline-d6 Dihydrochloride undergoes various chemical reactions similar to those of minocycline. These include:
Oxidation: Minocycline can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert minocycline to its reduced forms.
Substitution: Substitution reactions can occur at various positions on the minocycline molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can produce various reduced forms of minocycline.
科学的研究の応用
Minocycline-d6 Dihydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: The deuterium atoms in this compound allow researchers to trace the compound in biological systems, providing valuable information on its absorption, distribution, metabolism, and excretion.
Metabolic Studies: Researchers use this compound to study the metabolic pathways of minocycline and identify its metabolites.
Drug Interaction Studies: this compound is used to investigate potential drug-drug interactions and their effects on the pharmacokinetics of minocycline.
Biomedical Research: The compound is used in various biomedical research applications, including studies on bacterial resistance and the development of new antibiotics.
作用機序
Minocycline-d6 Dihydrochloride exerts its effects by inhibiting bacterial protein synthesis. It binds to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor site. This action inhibits the addition of amino acids to the growing peptide chain, effectively stopping bacterial growth. The deuterium atoms in this compound do not alter its mechanism of action but allow for easier tracing in research studies.
類似化合物との比較
Minocycline-d6 Dihydrochloride is similar to other tetracycline antibiotics, such as doxycycline and tetracycline. its deuterated form provides unique advantages in research applications. Some similar compounds include:
Doxycycline: Another tetracycline antibiotic with similar antibacterial activity but different pharmacokinetic properties.
Tetracycline: The parent compound of the tetracycline class, with a broader spectrum of activity but more side effects.
Tigecycline: A newer tetracycline derivative with enhanced activity against resistant bacteria.
This compound stands out due to its deuterium labeling, which makes it particularly useful for detailed pharmacokinetic and metabolic studies.
特性
分子式 |
C23H29Cl2N3O7 |
|---|---|
分子量 |
536.4 g/mol |
IUPAC名 |
(4S,4aS,5aR,12aR)-7-[bis(trideuteriomethyl)amino]-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H27N3O7.2ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);2*1H/t9-,11-,17-,23-;;/m0../s1/i1D3,2D3;; |
InChIキー |
WFRONWCNHNRGLC-ZPEOJIAISA-N |
異性体SMILES |
[2H]C([2H])([2H])N(C1=C2C[C@H]3C[C@H]4[C@@H](C(=O)C(=C([C@]4(C(=O)C3=C(C2=C(C=C1)O)O)O)O)C(=O)N)N(C)C)C([2H])([2H])[2H].Cl.Cl |
正規SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,12,15,18,21,24-hexaoxapentacyclo[23.6.1.11,4.029,32.08,33]tritriaconta-4(33),5,7,25,27,29(32)-hexaene](/img/structure/B14757502.png)
![(S)-tert-Butyl 3-(4-amino-5-iodopyrrolo[2,1-f][1,2,4]triazin-7-yl)pyrrolidine-1-carboxylate](/img/structure/B14757506.png)

![Hexakis[(2-fluorophenyl)methyl]distannoxane](/img/structure/B14757516.png)
![N-[3-Bromopropyl]-p-toluenesulfonanilide](/img/structure/B14757524.png)


![(3E)-3-[(3,4,5-trimethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14757533.png)
![1-Chlorobicyclo[2.2.1]heptane](/img/structure/B14757553.png)

![1-Oxa-4-thiaspiro[4.4]nonan-2-one](/img/structure/B14757576.png)


